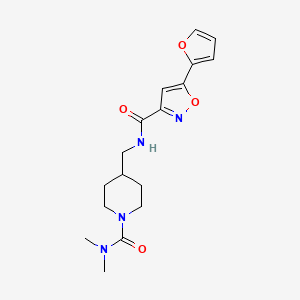

![molecular formula C21H17FN2OS B2375463 [2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-2-ylmethanone CAS No. 919709-53-8](/img/structure/B2375463.png)

[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-2-ylmethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

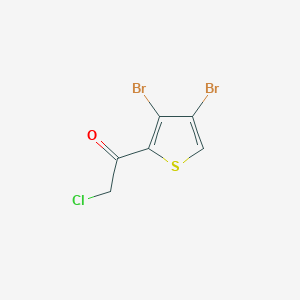

The molecular structure of this compound is complex, involving multiple functional groups including a fluorophenyl group, a methylsulfanyl group, an imidazole ring, and a naphthalenyl group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación

Synthesis and Anticancer Evaluation

A study on the synthesis, characterization, and anticancer evaluation of derivatives structurally related to the queried compound highlighted the potential anticancer activity of these compounds. One compound, in particular, was found to be most active against a breast cancer cell line, showcasing the relevance of such compounds in the development of new anticancer agents (Salahuddin et al., 2014).

Optical and Electrical Properties

Research into naphthalene diimide derivatives fused with fluorophenylacetonitrile moieties, which share structural similarities with the queried compound, revealed that variations in the substituted position of a fluorine atom on the phenyl group can significantly affect the charge transport behavior of the materials. This insight is crucial for designing materials with specific electrical and optical properties (X. Zhang et al., 2014).

Fluorescent Properties and Sensing Applications

A new class of blue-emitting fluorophores based on 2-aryl-1,2,3-triazoles, which are structurally related to the queried compound, was synthesized and characterized for their photophysical properties. These compounds demonstrated potential applications in the development of materials for optoelectronic devices due to their strong fluorescence and thermal stability (Vikas Padalkar et al., 2015).

Interaction with Biological Molecules

A study on the interaction of a fluorophore structurally similar to the queried compound with bovine serum albumin (BSA) showed that it could act as a quencher, providing insights into the compound's potential biomedical applications and its interactions with proteins (J. Jayabharathi et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of this compound is the p38 mitogen-activated protein kinase (MAPK) . The MAPK family plays an integral role in disease states including oncogenesis, autoimmune diseases, and inflammatory processes .

Mode of Action

The compound acts as a potent inhibitor of p38 MAPK . It interacts with the kinase, inhibiting its activity and thus disrupting the signaling events that are activated in response to a variety of extracellular stimuli such as stress factors, apoptosis, and proliferation .

Biochemical Pathways

The inhibition of p38 MAPK affects several biochemical pathways. As a key mediator in cytokine-induced signaling events, the disruption of MAPK activity can have significant downstream effects, particularly in disease states such as oncogenesis, autoimmune diseases, and inflammatory processes .

Pharmacokinetics

In human hepatic microsomal incubations, the predominant metabolic transformation of the compound was found to be sulfoxidation to its active sulfoxide metabolite . This process was found to be primarily mediated by CYP3A4, one of the cytochrome P450 isoenzymes . The pharmacokinetics of the compound were evaluated in rats, showing a fast and high conversion to its active sulfoxide metabolite . A gender-specific difference in the systemic exposure to the compound and its metabolite was observed in rats .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibition of p38 MAPK. By disrupting the activity of this kinase, the compound can alter the signaling events that are activated in response to various extracellular stimuli. This can have significant effects in disease states where these signaling events play a critical role .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s action can be influenced by the presence of other substances that may interact with the same targets or pathways. Additionally, factors such as pH and temperature can affect the stability of the compound and its metabolites .

Propiedades

IUPAC Name |

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2OS/c22-19-9-5-15(6-10-19)14-26-21-23-11-12-24(21)20(25)18-8-7-16-3-1-2-4-17(16)13-18/h1-10,13H,11-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLUFZLGCTTZKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2375380.png)

![1-[(4-methylbenzyl)thio]-4-(3-methylbutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2375384.png)

![N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2375385.png)

![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B2375386.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2375391.png)

![N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2375394.png)

![2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2375400.png)

![1-(4-Methoxyphenethyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2375403.png)